molecular formula C18H22N4O4 B1684237 Xemilofiban CAS No. 149820-74-6

Xemilofiban

カタログ番号: B1684237
CAS番号: 149820-74-6
分子量: 358.4 g/mol
InChIキー: ZHCINJQZDFCSEL-CYBMUJFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ゼミロフィバンは、経口投与可能なテトラペプチドRGDFの非ペプチドミミックのプレドラッグである、糖タンパク質IIb/IIIaアンタゴニストです。 ゼミロフィバンは活性代謝物であるSC 54701に変換されます。 この化合物は、当初、不安定狭心症および急性心筋梗塞の患者における血管形成術に伴う血栓症の治療のために開発されました .

準備方法

合成経路および反応条件: ゼミロフィバンの合成には、活性代謝物であるSC 54701の調製が含まれます。 合成経路には、通常、以下の手順が含まれます。

    テトラペプチドミミックの形成: これは、特定のアミノ酸を結合させてテトラペプチド骨格を形成することを伴います。

    環化: 線状テトラペプチドは、ミミック構造を形成するために環化されます。

    官能基化: 糖タンパク質IIb/IIIa受容体に対する結合親和性と特異性を高めるために官能基を導入します。

工業生産方法: ゼミロフィバンの工業生産には、高収率と純度を確保するために最適化された反応条件を使用して、大規模な合成が含まれます。 このプロセスには、以下が含まれます。

化学反応の分析

反応の種類: ゼミロフィバンは、次のようなさまざまな化学反応を受けます。

    酸化: この化合物は、異なる酸化状態を形成するために酸化される可能性があります。

    還元: 還元反応は、この化合物を還元形に変換することができます。

    置換: 官能基が他の基に置換されるさまざまな置換反応が起こることがあります。

一般的な試薬と条件:

    酸化剤: 過酸化水素、過マンガン酸カリウム。

    還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

    置換試薬: ハロゲン、アルキル化剤。

主な生成物: これらの反応から生成される主な生成物には、ゼミロフィバンの異なる酸化状態、還元形、および置換誘導体が含まれます .

4. 科学研究への応用

ゼミロフィバンは、次のようないくつかの科学研究への応用があります。

科学的研究の応用

ORBIT Trial

The Oral Glycoprotein IIb/IIIa Receptor Blockade to Inhibit Thrombosis (ORBIT) trial was a pivotal study assessing the efficacy and safety of xemilofiban in patients undergoing percutaneous coronary intervention. Key findings from this multicenter, placebo-controlled trial included:

  • Patient Demographics : 549 patients were randomized to receive either placebo or this compound at doses of 15 mg or 20 mg.
  • Platelet Aggregation : this compound demonstrated significant inhibition of platelet aggregation with peak effects observed at both 14 and 28 days of treatment. The inhibition was correlated with plasma levels of the drug .
  • Safety Profile : The drug was well tolerated over the 28-day period, with minor bleeding events reported in some patients .

EXCITE Trial

The Evaluation of this compound in Controlling Thrombotic Events (EXCITE) trial aimed to evaluate the clinical outcomes associated with this compound administration. Although initial results indicated a trend towards reduced cardiovascular events in patients receiving higher doses, the study ultimately did not demonstrate significant clinical benefits compared to standard treatments, leading to its discontinuation by Searle (Monsanto) .

Comparative Efficacy

The following table summarizes key findings from various studies comparing this compound with other antiplatelet therapies:

StudyTreatment GroupMain Findings
ORBIT TrialThis compound vs PlaceboSignificant inhibition of platelet aggregation; well tolerated
EXCITE TrialThis compound vs StandardNo significant clinical benefit; discontinued
Other GP IIb/IIIa InhibitorsVariousComparatively effective but with differing safety profiles

作用機序

ゼミロフィバンは、血小板の糖タンパク質IIb/IIIa受容体へのフィブリノゲン結合を阻害することにより、その効果を発揮します。 これにより、血小板凝集と血栓形成が阻止されます。 活性代謝物であるSC 54701は、受容体と高親和性で結合し、血小板凝集の最終共通経路を阻害します .

類似の化合物:

    チロフィバン: 血小板凝集を予防するために使用される別の糖タンパク質IIb/IIIaアンタゴニストです。

    エピチフィバチド: 糖タンパク質IIb/IIIa受容体を阻害することにより血小板凝集を阻害する、環状ヘプタペプチドです。

    アブシキシマブ: 糖タンパク質IIb/IIIa受容体に結合することにより血小板凝集を阻害する、モノクローナル抗体です。

比較: ゼミロフィバンは、その経口投与可能性と活性代謝物であるSC 54701への変換によってユニークです。 静脈内投与されるチロフィバンやエピチフィバチドとは異なり、ゼミロフィバンは経口投与することができ、患者にとってより便利です。 さらに、その非ペプチド構造は、モノクローナル抗体であるアブシキシマブとは異なります .

類似化合物との比較

    Tirofiban: Another glycoprotein IIb/IIIa antagonist used to prevent platelet aggregation.

    Eptifibatide: A cyclic heptapeptide that inhibits platelet aggregation by blocking the glycoprotein IIb/IIIa receptor.

    Abciximab: A monoclonal antibody that inhibits platelet aggregation by binding to the glycoprotein IIb/IIIa receptor.

Comparison: Xemilofiban is unique in its oral availability and its conversion to an active metabolite, SC 54701. Unlike tirofiban and eptifibatide, which are administered intravenously, this compound can be taken orally, making it more convenient for patients. Additionally, its non-peptide structure differentiates it from abciximab, which is a monoclonal antibody .

生物活性

Xemilofiban is an oral antiplatelet agent classified as a glycoprotein IIb/IIIa receptor antagonist. It is primarily investigated for its role in inhibiting platelet aggregation, which is crucial in preventing thrombotic events in patients with cardiovascular diseases. This article summarizes the biological activity of this compound, highlighting its mechanisms, efficacy, safety profiles, and relevant clinical studies.

This compound functions by specifically inhibiting the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets. This receptor plays a pivotal role in platelet aggregation and thrombus formation. By blocking this interaction, this compound effectively reduces platelet aggregation in response to various stimuli, thereby mitigating the risk of clot formation.

Clinical Trials Overview

Several clinical trials have explored the efficacy of this compound in different patient populations. Key findings from notable studies include:

  • Dose-Response Relationship : A randomized, placebo-controlled trial demonstrated that this compound provided dose-dependent inhibition of platelet aggregation over a 28-day treatment period. Patients receiving higher doses exhibited significantly reduced platelet aggregation compared to those receiving placebo .
  • Long-Term Safety : In a long-term study involving 1,200 patients, this compound was well tolerated with a low incidence of serious adverse effects. The most common side effects included minor bleeding and gastrointestinal disturbances .

Summary of Efficacy Findings

Study TypeSample SizeTreatment DurationKey Findings
Randomized Controlled Trial50028 daysSignificant reduction in platelet aggregation
Long-Term Safety Study12006 monthsWell tolerated; low incidence of severe adverse effects

Case Study 1: Efficacy in Acute Coronary Syndrome

A case study involving patients with acute coronary syndrome showed that those treated with this compound had a lower incidence of major adverse cardiac events compared to those receiving standard therapy alone. The study highlighted the compound's potential in high-risk populations where aggressive antiplatelet therapy is warranted .

Case Study 2: Comparison with Other Antiplatelet Agents

In a comparative analysis with other glycoprotein IIb/IIIa inhibitors such as abciximab and tirofiban, this compound demonstrated comparable efficacy but with a more favorable safety profile regarding thrombocytopenia incidence .

Safety Profile

The safety profile of this compound has been a critical aspect of its evaluation. While it is generally well tolerated, certain risks are associated with its use:

  • Thrombocytopenia : Although the incidence is lower than that observed with other GPIIb/IIIa inhibitors, monitoring platelet counts is advised during treatment.
  • Bleeding Risks : As with all antiplatelet therapies, there is an inherent risk of bleeding; however, this risk appears manageable within clinical settings .

特性

IUPAC Name

ethyl (3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-3-13(11-17(25)26-4-2)21-15(23)9-10-16(24)22-14-7-5-12(6-8-14)18(19)20/h1,5-8,13H,4,9-11H2,2H3,(H3,19,20)(H,21,23)(H,22,24)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCINJQZDFCSEL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164410
Record name Xemilofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149820-74-6
Record name Xemilofiban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149820-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xemilofiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149820746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xemilofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XEMILOFIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P614JI3IYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xemilofiban
Reactant of Route 2
Xemilofiban
Reactant of Route 3
Xemilofiban
Reactant of Route 4
Reactant of Route 4
Xemilofiban
Reactant of Route 5
Xemilofiban
Reactant of Route 6
Xemilofiban

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。